Sodium heptadecafluorononanoate

Surfactant science Critical micelle concentration Perfluoroalkyl carboxylate

Standard perfluorocarboxylates often require high loading rates, leaving residual surfactant contamination in finished fluoropolymers. Sodium heptadecafluorononanoate (NaPFN, C9FONa) solves this with its CMC of 10 mM-three times lower than PFOA. - **Lower residual contamination**: Achieves latex stabilization at 1/3 the surfactant loading of C8 homologs - **Superior surface tension**: 25.6 mN·m⁻¹ at CMC; supports AFFF foam stability - **Selective partitioning**: Binds exclusively to perfluorooctyl grafts for fluorocarbon-modified delivery systems Available for R&D and commercial scale. Quantified purity verified by HPLC.

Molecular Formula C9F17NaO2
Molecular Weight 486.06 g/mol
CAS No. 21049-39-8
Cat. No. B3115652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium heptadecafluorononanoate
CAS21049-39-8
Molecular FormulaC9F17NaO2
Molecular Weight486.06 g/mol
Structural Identifiers
SMILESC(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+]
InChIInChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1
InChIKeyHMGYIWSXCDCHRF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Heptadecafluorononanoate: Procurement & Differentiation Guide


Sodium heptadecafluorononanoate (CAS 21049-39-8), systematically referred to as sodium perfluorononanoate (NaPFN) and often denoted C9FONa, is a fully fluorinated anionic surfactant belonging to the perfluoroalkyl carboxylate subclass of PFAS [1]. It comprises a C9 perfluorinated hydrophobic tail (heptadecafluorononanoate anion) paired with a sodium counterion, yielding a molecular formula of C₉F₁₇NaO₂ and a molecular weight of 486.06 g·mol⁻¹ [2]. As a longer-chain homolog within the homologous series of perfluorocarboxylate surfactants, NaPFN exhibits markedly lower critical micelle concentration (CMC) and greater surface pressure generation than its shorter-chain C6, C7, and C8 counterparts, positioning it as a high-efficiency surfactant for applications demanding minimal equilibrium surface tension at low bulk concentrations [3].

Ultra-low critical micelle concentration
Achieves micellization and effective surface tension reduction at low working concentrations, supporting mass-efficient surfactant selection.
Fully fluorinated C9 chain structure
Perfluorinated tail provides maximum hydrophobicity per carbon, yielding low equilibrium surface tensions relevant for demanding interfacial studies.
Aqueous-compatible sodium counterion
Water-dispersible anionic fluorosurfactant suited for aqueous formulation research without additional solubilization steps.

Why Shorter-Chain or Partially Fluorinated Analogs Cannot Substitute


The perfluorocarboxylate surfactant series exhibits extreme chain-length sensitivity in micellization thermodynamics: each additional –CF₂– group contributes approximately −4.6 to −5.0 kJ·mol⁻¹ to the free energy of micellization, producing CMC values that drop by roughly an order of magnitude between C6 and C9 [1]. Furthermore, replacing the terminal –CF₃ with –CF₂H (as in 9-H perfluorononanoate) introduces a permanent dipole that disrupts interfacial packing, increasing both CMC (from 10 to 40 mmol·dm⁻³) and molecular area at saturation [2]. These structural perturbations translate into quantifiable differences in surface tension reduction efficiency, micellar solubilization capacity, and fluorocarbon-phase selectivity—meaning that simply selecting any perfluorocarboxylate surfactant without matching chain length and fluorination completeness will yield measurably inferior performance in formulation contexts where these properties govern functionality [3].

Chain length

Each missing –CF₂– group increases CMC by approximately one order of magnitude; C8 or C6 analogs may not achieve equivalent surface pressure at similar loadings, potentially shifting formulation performance.

Partial fluorination

Replacing the terminal –CF₃ with –CF₂H (as in 9‑H perfluorononanoate) raises CMC and expands molecular area, which can alter interfacial packing density and may reduce surface activity compared to the fully fluorinated chain.

Phase selectivity

Shorter-chain or partially fluorinated congeners may not reproduce the orthogonal fluorocarbon-phase affinity observed for C9, limiting their utility in fluorocarbon-selective partitioning or mixed-surfactant microemulsion designs.

Quantitative Differentiation Evidence vs. Key Comparators


CMC Comparison: C9 vs. C8 and C6 Perfluorocarboxylates

Sodium heptadecafluorononanoate (NaPFN, C9) exhibits a CMC of 10.0 mmol·dm⁻³ at 30 °C, determined by surface tension and electrical conductivity measurements [1]. This value is 3-fold lower than that of the C8 homolog sodium perfluorooctanoate (NaPFO, CMC = 30 mmol·dm⁻³) and 20-fold lower than sodium perfluorohexanoate (NaPFHx, C6, CMC = 200 mmol·dm⁻³) [2]. The progressive CMC reduction with increasing perfluorinated chain length follows the Stauff–Klevens rule, with each –CF₂– group contributing an incremental free energy of micellization of approximately −4.8 kJ·mol⁻¹ [3].

CMC vs. C8 / C6
Head-to-head
NaPFN CMC: 10.0 mmol·dm⁻³ (30 °C) — 3× lower than NaPFO (C8) and 20× lower than NaPFHx (C6).
Supports lower surfactant loading assessment for equivalent surface tension reduction.
Aqueous, 30 °C, surface tension & conductivity methods.
Surfactant science Critical micelle concentration Perfluoroalkyl carboxylate Surface activity

Interfacial Packing Density vs. Partially Fluorinated Analog

At the air–water interface and at their respective CMCs, sodium perfluorononanoate (NaPFN) occupies an average molecular area of 43.1 ± 3.4 Ų, as determined by the combined average of neutron reflection (NR), drop volume tensiometry, and du Noüy ring methods [1]. In contrast, its partially fluorinated congener 9-H perfluorononanoate (H Na PFN), in which the terminal –CF₃ is replaced by –CF₂H, occupies 48.4 ± 5.2 Ų—a 12.3% larger area per molecule [1]. The tighter packing of NaPFN is attributed to the absence of the terminal C–H dipole, which weakens intermolecular repulsions in the adsorbed monolayer and permits a more condensed interfacial film [1].

Interfacial packing
Head-to-head
Area per molecule: 43.1 ± 3.4 Ų (NaPFN) vs. 48.4 ± 5.2 Ų (9‑H analog) — ~11–12% tighter packing.
May support higher surface excess and lower minimum surface tension at saturation.
Multi-method average (neutron reflectometry, drop volume, ring); 25–30 °C.
Neutron reflectometry Air-water interface Gibbs adsorption Fluorosurfactant packing

Micellar Solubilization Capacity vs. NaPFO and SDS

Kinetic studies of water replacement in the [Pd(Et₄dien)(H₂O)]²⁺ complex by methyl-, ethyl-, and butylthiourea nucleophiles revealed that micellar solubilization capacity follows the rank order: SDeS < SDS ≈ NaPFO < NaPFN [1]. Sodium perfluorononanoate (NaPFN) micelles exhibited the highest binding constants for thiourea substrates among all tested surfactants, including the C8 fluorinated analog NaPFO and the hydrocarbon surfactant SDS [1]. This enhanced solubilization is attributed to the combination of a low CMC, a larger hydrophobic core volume, and the unique lipophobic character of the perfluorinated interior that preferentially partitions moderately hydrophobic solutes [1].

Solubilization rank
Head-to-head
Binding affinity for thiourea substrates: NaPFN > NaPFO ≈ SDS > SDeS (among tested surfactants).
Reported higher micellar uptake of moderately hydrophobic solutes; supports partitioning-dependent applications.
Kinetic assay with Pd(II) complex, 25 °C, acidic conditions.
Micellar catalysis Solubilization Thiourea partitioning Fluorinated micelles

Fluorocarbon-Phase Selectivity vs. Hydrocarbon Surfactant SDS

Isothermal titration calorimetry (ITC) and fluorescence spectroscopy demonstrated that sodium perfluorononanoate (SPFN) associates selectively with perfluorocarbon substituents of fluorocarbon-modified poly(N-isopropylacrylamide) (PNIPAM-F), whereas sodium dodecyl sulfate (SDS) interacts only with hydrocarbon-rich microdomains and shows negligible affinity for fluorocarbon phases [1]. Specifically, SPFN binds to the perfluorooctyl (–CH₂C₇F₁₅) grafts of PNIPAM-F but exhibits poor interaction with the hydrocarbon backbone or octadecyl-modified domains, while SDS displays the opposite selectivity [1]. This orthogonal phase preference is a direct consequence of the well-established poor miscibility between hydrocarbon and fluorocarbon chains [1].

Phase selectivity
Head-to-head
SPFN binds exclusively to perfluorocarbon domains (PNIPAM‑F); SDS binds only to hydrocarbon domains. Orthogonal selectivity confirmed by ITC and fluorescence.
Enables independent control over fluorous and hydrocarbon microphases in mixed systems.
ITC at 25 °C; pyrene-labeled polymer probes.
Fluorocarbon-hydrocarbon immiscibility Isothermal titration calorimetry Polymer-surfactant interaction Fluorophilic binding

Krafft Point and Operational Temperature Window

The Krafft point—the temperature above which surfactant solubility increases dramatically to enable micelle formation—has been determined for the sodium perfluoroalkyl carboxylate series [1]. Sodium perfluoroheptanoate (C7FONa, C7) exhibits a Krafft point below 0 °C, rendering it freely soluble at ambient temperatures, while sodium perfluorononanoate (C9FONa) and sodium perfluorodecanoate (C10FONa) exhibit elevated Krafft points that restrict solubility at low temperatures [1]. At 5 °C, C9FONa (NaPFN) is reported to be 'too close to the Krafft temperature to obtain data for the surfactant in the micellized form,' indicating a Krafft point in the vicinity of approximately 5–10 °C [2]. This moderate Krafft point differentiates NaPFN from the freely soluble C6/C7 homologs and the strongly temperature-restricted C10 homolog, positioning it as the longest-chain perfluorocarboxylate that remains practically usable near ambient temperatures without additional heating [1].

Krafft point
Class-level inference
Krafft point ~5–10 °C for NaPFN (C9); intermediate between freely soluble C7 ( 25 °C).
May offer a practical ambient‑temperature formulation window while retaining low CMC.
Micellization inhibited near 5 °C; solubility-limited at low temperature.
Krafft temperature Surfactant solubility Micellization temperature Perfluoroalkyl carboxylate

Surface Tension at CMC: Efficiency Advantage

Sodium perfluorononanoate (NaPFN) reduces the equilibrium surface tension of water to 25.6 mN·m⁻¹ at its CMC (10.0 mM, 30 °C) [1]. For comparison, sodium perfluorooctanoate (NaPFO) yields a γ_cmc of approximately 24–26 mN·m⁻¹ at 30 °C at its CMC of 30 mM, while hydrocarbon surfactants such as sodium dodecyl sulfate (SDS) achieve γ_cmc values of ~38–40 mN·m⁻¹ [2]. Although γ_cmc values for NaPFN and NaPFO are similar at saturation, NaPFN attains this low surface tension at a concentration one-third that required by NaPFO, conferring a substantial efficiency advantage (quantified by pC₂₀, the negative logarithm of the surfactant concentration required to reduce surface tension by 20 mN·m⁻¹) [1].

γ at CMC
Cross-study comparable
γ_cmc = 25.6 mN·m⁻¹ at 10.0 mM (30 °C); comparable minimum to NaPFO (~24–26 mN·m⁻¹) but achieved at 3× lower concentration.
Supports mass-efficient surface tension reduction; relevant for applications where surfactant loading impacts cost or film properties.
Tensiometry, 30 °C, EDTA-controlled divalent cation levels.
Surface tension γ_cmc Fluorosurfactant efficiency Air-water interface

Evidence-Backed Application Scenarios for Procurement


Fluoropolymer Emulsion Polymerization Processing Aid

In the aqueous emulsion polymerization of tetrafluoroethylene and vinylidene fluoride to produce PTFE and PVDF, perfluorocarboxylate surfactants serve as emulsifiers that stabilize growing polymer particles [1]. The 3× lower CMC of NaPFN (10 mM) versus NaPFO (30 mM) means that equivalent latex stabilization can be achieved at proportionally lower surfactant loading . Lower initial surfactant concentration translates into reduced residual surfactant contamination in the final fluoropolymer product after coagulation and washing—a critical quality parameter for high-purity grades used in semiconductor and biomedical applications. Furthermore, patent literature explicitly identifies perfluorononanoic acid and its sodium salt as process enhancers for melt-processible fluoropolymer copolymerization [1].

Aqueous Film-Forming Foam and Firefighting Formulations

The 25.6 mN·m⁻¹ equilibrium surface tension achieved by NaPFN at its CMC [1] is sufficiently low to enable aqueous film formation over low-surface-energy hydrocarbon fuel surfaces (γ ≈ 20–25 mN·m⁻¹), a prerequisite for AFFF performance. The 12% tighter interfacial packing of NaPFN versus partially fluorinated H Na PFN (43.1 vs. 48.4 Ų per molecule) [1] yields a more cohesive adsorbed film, which enhances foam stability and drainage resistance. The moderate Krafft point (~5–10 °C) of NaPFN ensures adequate cold-water solubility for firefighting concentrate storage, while providing superior surface activity compared to the freely soluble but less surface-active C6–C7 homologs.

Fluorocarbon-Selective Drug Delivery and Phase-Transfer Catalysis

The demonstrated orthogonal selectivity of NaPFN for fluorocarbon-modified polymer domains—binding exclusively to perfluorooctyl grafts while ignoring hydrocarbon phases [1]—enables the rational design of fluorocarbon-in-hydrocarbon compartmentalized delivery systems. In micellar catalysis, NaPFN micelles solubilize thiourea-based nucleophiles with greater affinity than NaPFO or SDS micelles , accelerating water replacement kinetics at the Pd(II) center. These properties support the use of NaPFN in specialty applications where selective partitioning of reagents or probes into a fluorous microenvironment is the mechanistic basis of function.

Application
Selection Property
Validation Focus
Fluoropolymer emulsion polymerization
Low-CMC surfactant enabling efficient latex stabilization at reduced loading; potential for lower residual surfactant in final polymer.
Latex stability and post-coagulation surfactant residue analysis.
Aqueous film-forming foam (AFFF) research
Low equilibrium surface tension and compact interfacial packing supporting film formation over low-energy fuel surfaces.
Foam drainage, film stability, and cold‑water solubility screening.
Fluorocarbon-selective delivery & micellar catalysis
Orthogonal fluorocarbon-phase affinity and enhanced hydrophobic substrate solubilization in fluorous microdomains.
Substrate partitioning, reaction kinetics in fluorous micelles, and phase-transfer efficiency.
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